3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Overview
Description
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is unique due to the combination of both thiazole and pyrazole rings in its structure. This dual-ring system can confer unique biological activities and chemical properties that are not present in compounds containing only one of these rings .
Biological Activity
3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N4S. The presence of nitrogen and sulfur atoms in its structure is significant for its biological activity. The compound's structure allows for various chemical transformations, enhancing its potential as a pharmaceutical agent.
The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The precise molecular targets and pathways are still under investigation but are critical for understanding its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further development in treating infectious diseases.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
Escherichia coli | 0.5 μg/mL | 1 μg/mL |
Candida albicans | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that the compound has potent activity against both gram-positive and gram-negative bacteria as well as fungal pathogens .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Its effectiveness against various fungal strains suggests potential applications in treating fungal infections.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against clinical isolates of Candida species. The results indicated that the compound inhibited the growth of Candida albicans with an MIC of 0.75 μg/mL, demonstrating its potential as an antifungal agent .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HT-29 | 20 | Inhibition of cell proliferation |
Jurkat | 18 | Disruption of mitochondrial function |
The cytotoxicity observed in these studies suggests that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including mitochondrial disruption .
Structure–Activity Relationship (SAR)
The unique structural features of this compound contribute to its diverse biological activities. The presence of both thiazole and pyrazole rings allows for enhanced interactions with biological targets compared to compounds containing only one of these rings.
Table 3: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Thiamine (Vitamin B1) | Contains a thiazole ring | Essential nutrient |
Celecoxib | Contains a pyrazole ring | Anti-inflammatory |
4-(6-amino-thiazolyl)-benzenesulfonamide | Thiazole linked to sulfonamide | Anticonvulsant |
This comparison highlights the distinct biological activity profiles associated with different structural modifications within thiazole-pyrazole derivatives .
Properties
IUPAC Name |
5-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVIAANOFKCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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